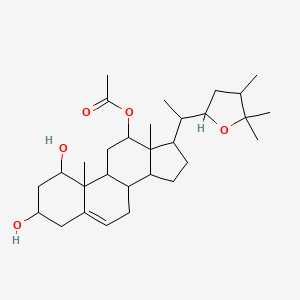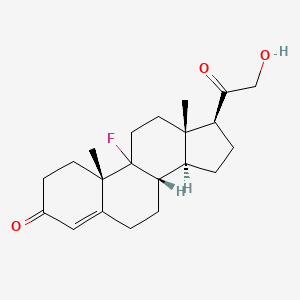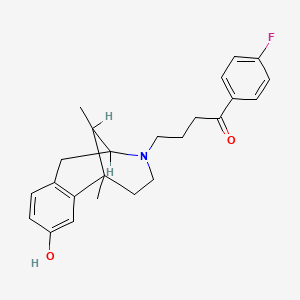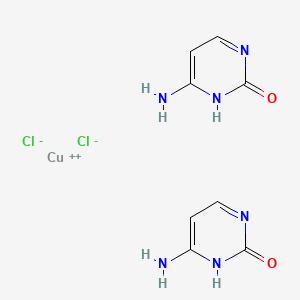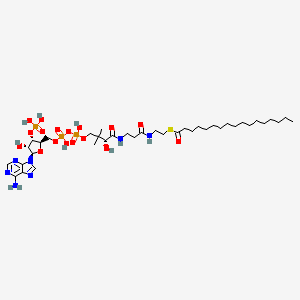
ヘプタデカンオイル-CoA
概要
説明
Heptadecanoyl Coenzyme A is a long-chain saturated fatty acyl-Coenzyme A. It plays a crucial role as an intermediate in lipid metabolism. This compound is involved in various biochemical processes, particularly within the mitochondria and cytoplasm, where it acts as a substrate for specific enzymes .
科学的研究の応用
Heptadecanoyl Coenzyme A has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex lipids and other biochemical compounds.
Biology: Plays a role in studying lipid metabolism and enzyme kinetics.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of biofuels and biodegradable plastics.
作用機序
ヘプタデカノイル補酵素Aは、アシル基キャリアとして機能します。これは、さまざまな基質へのアシル基の転移に関与し、脂肪酸の酸化や脂質の合成などの代謝プロセスを促進します。 この化合物は、アシルCoAデヒドロゲナーゼやカルニチンO-パルミトイルトランスフェラーゼなどの酵素と相互作用し、これは代謝機能に不可欠です .
類似の化合物:
アセチル補酵素A: クエン酸回路に関与する短鎖アシルCoA。
オレオイル補酵素A: 脂質代謝に関与する長鎖不飽和脂肪酸アシルCoA。
パルミトイル補酵素A: 同様の代謝的役割を持つ別の長鎖飽和脂肪酸アシルCoA。
独自性: ヘプタデカノイル補酵素Aは、その特定の鎖長(C-17)が酵素との相互作用と脂質代謝における役割に影響を与えるため、ユニークです。 一般のアシル補酵素Aデヒドロゲナーゼに対する阻害効果も、他のアシルCoAとは異なります .
生化学分析
Biochemical Properties
Heptadecanoyl-coenzyme A functions as an acyl group carrier in lipid metabolism. It is a substrate for several enzymes, including acyl-coenzyme A dehydrogenase and carnitine O-palmitoyltransferase . Acyl-coenzyme A dehydrogenase catalyzes the initial step in the mitochondrial beta-oxidation of fatty acids, converting heptadecanoyl-coenzyme A into enoyl-coenzyme A. Carnitine O-palmitoyltransferase facilitates the transport of heptadecanoyl-coenzyme A into the mitochondria for further oxidation . Additionally, heptadecanoyl-coenzyme A acts as an inhibitor of general acyl-coenzyme A dehydrogenase .
Cellular Effects
Heptadecanoyl-coenzyme A influences various cellular processes, including energy production, lipid synthesis, and signal transduction. In energy metabolism, it undergoes beta-oxidation to produce acetyl-coenzyme A, which enters the citric acid cycle to generate ATP . In lipid synthesis, heptadecanoyl-coenzyme A serves as a precursor for the synthesis of complex lipids, such as phospholipids and triglycerides . It also plays a role in regulating gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Molecular Mechanism
At the molecular level, heptadecanoyl-coenzyme A exerts its effects through binding interactions with various enzymes and proteins. It binds to acyl-coenzyme A dehydrogenase, facilitating the dehydrogenation of fatty acids . It also interacts with carnitine O-palmitoyltransferase, enabling the transport of fatty acids into the mitochondria . Additionally, heptadecanoyl-coenzyme A can modulate gene expression by influencing the activity of transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of heptadecanoyl-coenzyme A can vary over time. Studies have shown that heptadecanoyl-coenzyme A is relatively stable at low temperatures but may degrade at higher temperatures . Long-term exposure to heptadecanoyl-coenzyme A can lead to changes in cellular function, including alterations in lipid metabolism and energy production . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of heptadecanoyl-coenzyme A vary with different dosages in animal models. At low doses, heptadecanoyl-coenzyme A supports normal lipid metabolism and energy production . At high doses, it can lead to toxic effects, including liver dysfunction and oxidative stress . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Heptadecanoyl-coenzyme A is involved in several metabolic pathways, including beta-oxidation and lipid synthesis. In beta-oxidation, it is converted into enoyl-coenzyme A by acyl-coenzyme A dehydrogenase . In lipid synthesis, it serves as a precursor for the synthesis of complex lipids, such as phospholipids and triglycerides . The enzyme carnitine O-palmitoyltransferase plays a crucial role in transporting heptadecanoyl-coenzyme A into the mitochondria for further oxidation .
Transport and Distribution
Heptadecanoyl-coenzyme A is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Carnitine O-palmitoyltransferase facilitates the transport of heptadecanoyl-coenzyme A into the mitochondria . Within the mitochondria, it undergoes beta-oxidation to produce acetyl-coenzyme A . The distribution of heptadecanoyl-coenzyme A within cells is influenced by its interactions with various binding proteins .
Subcellular Localization
Heptadecanoyl-coenzyme A is localized in different subcellular compartments, including the cytoplasm and mitochondria. In the cytoplasm, it is involved in lipid synthesis and signal transduction . In the mitochondria, it undergoes beta-oxidation to produce acetyl-coenzyme A . The subcellular localization of heptadecanoyl-coenzyme A is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: ヘプタデカノイル補酵素Aは、補酵素Aのチオール基とヘプタデカン酸のカルボキシル基との正式な縮合によって合成することができます . この反応は通常、チオエステル結合の形成を促進するために活性化剤を使用します。
工業的生産方法: ヘプタデカノイル補酵素Aの工業的生産は、しばしばアシルCoAシンテターゼ酵素を用いた酵素的合成を伴います。 これらの酵素は、特定の条件下で、脂肪酸、補酵素A、およびATPからアシルCoAの形成を触媒します .
反応の種類:
酸化: ヘプタデカノイル補酵素Aは、ミトコンドリア内のアシルCoAデヒドロゲナーゼによって触媒される酸化反応を受けます.
還元: 特定の条件下で、対応するアルコールに還元することができます。
置換: この化合物は、アシル基が他の分子に転移される置換反応に関与することができます。
一般的な試薬と条件:
酸化: アシルCoAデヒドロゲナーゼと酸素が必要です。
還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 求核剤と適切な触媒が必要です。
主要な生成物:
酸化: エノイルCoAを生成し、その後アセチルCoAを生成します。
還元: ヘプタデカノールを生成します。
置換: 使用される求核剤に応じて、さまざまなアシル化化合物を生成します。
4. 科学研究への応用
ヘプタデカノイル補酵素Aは、科学研究においてさまざまな用途があります。
類似化合物との比較
Acetyl Coenzyme A: A short-chain acyl-CoA involved in the tricarboxylic acid cycle.
Oleoyl Coenzyme A: A long-chain unsaturated fatty acyl-CoA involved in lipid metabolism.
Palmitoyl Coenzyme A: Another long-chain saturated fatty acyl-CoA with similar metabolic roles.
Uniqueness: Heptadecanoyl Coenzyme A is unique due to its specific chain length (C-17), which influences its interaction with enzymes and its role in lipid metabolism. Its inhibitory effect on general acyl-coenzyme A dehydrogenase also sets it apart from other acyl-CoAs .
特性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABUZIHHACUPI-DUPKZGIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316404 | |
| Record name | Heptadecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1020.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Heptadecanoyl CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3546-17-6 | |
| Record name | Heptadecanoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecanoyl CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Heptadecyl-CoA interact with enzymes, and what are the downstream effects?
A: Heptadecyl-CoA acts as a potent competitive inhibitor of pig kidney general acyl-CoA dehydrogenase. [] This enzyme, crucial for fatty acid oxidation, is inhibited by Heptadecyl-CoA's strong binding at the substrate binding site, preventing the natural substrate, octanoyl-CoA, from binding. [] This interaction highlights Heptadecyl-CoA's potential as a tool to investigate fatty acid metabolism.
Q2: What are the catalytic properties of structurally similar compounds like Heptadecan-2-onyldethio-CoA, and what are their applications?
A: Heptadecan-2-onyldethio-CoA, a carba analog of palmitoyl-CoA, serves as a substrate for pig kidney general acyl-CoA dehydrogenase, albeit with lower dehydrogenation efficiency compared to palmitoyl-CoA. [] This suggests that the enzyme's active site can accommodate modifications at the thioester linkage, indicating flexibility in substrate recognition. This finding further supports the hypothesis that the dehydrogenation mechanism involves an alpha-carbanion intermediate. [] Such analogs are valuable for dissecting enzymatic mechanisms and exploring substrate specificity.
Q3: Can you elaborate on the structural characteristics of Heptadecyl-CoA?
A3: While specific spectroscopic data is not provided in the research excerpts, Heptadecyl-CoA's structure can be understood by its name. As a thioester, it consists of a 17-carbon saturated fatty acid (heptadecanoic acid) linked to coenzyme A through a thioester bond. Coenzyme A is a crucial molecule involved in various metabolic pathways, particularly those concerning fatty acids.
Q4: Are there any research efforts focused on the in vivo effects of Heptadecyl-CoA or its analogs?
A: While the provided excerpts primarily focus on in vitro studies, research using [2-(14)C] acetate in decapitated females of the moth Heliothis virescens suggests that neuropeptide PBAN might regulate enzymes involved in fatty acid synthesis, such as acetyl CoA carboxylase, impacting the availability of precursors for Heptadecyl-CoA synthesis. [] This indirect evidence highlights the potential regulatory roles of compounds like Heptadecyl-CoA in complex biological processes like pheromone biosynthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1231887.png)
![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)
![(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)
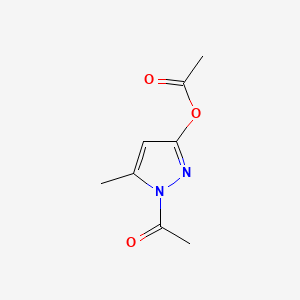

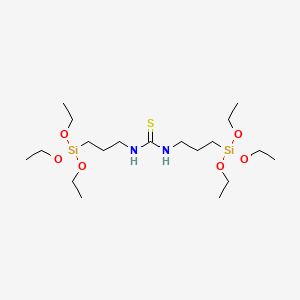

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)
